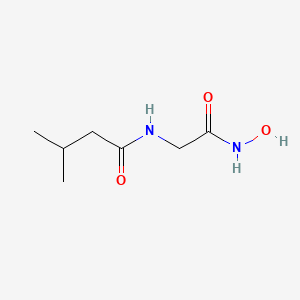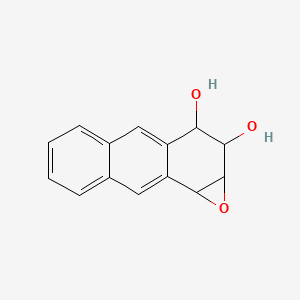
1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of oxirenes, which are known for their three-membered epoxide ring fused to an aromatic system. The presence of multiple hydroxyl groups and the epoxide ring makes this compound highly reactive and of significant interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthraquinone Precursor: The starting material, anthraquinone, undergoes a series of reactions including oxidation and reduction to form the desired intermediate.
Epoxidation: The intermediate is then subjected to epoxidation using reagents such as m-chloroperbenzoic acid (m-CPBA) to introduce the oxirene ring.
Hydroxylation: Finally, the compound is hydroxylated using reagents like osmium tetroxide (OsO4) to introduce the hydroxyl groups at specific positions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form quinones.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can convert the compound into diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Hydrolysis: The epoxide ring can be hydrolyzed under acidic or basic conditions to form diols.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol involves its interaction with various molecular targets and pathways. The epoxide ring and hydroxyl groups play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential biological activities and therapeutic effects.
Comparación Con Compuestos Similares
1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol can be compared with other similar compounds, such as:
1a,2,3,7b-Tetrahydronaphtho(1,2-b)oxirene-2,3-diol: This compound has a similar oxirene ring but differs in the aromatic system and the position of hydroxyl groups.
Anthraquinone Derivatives: These compounds share the anthraquinone core but lack the epoxide ring, leading to different chemical properties and reactivities.
Propiedades
Número CAS |
75947-55-6 |
|---|---|
Fórmula molecular |
C14H12O3 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
1a,2,3,9b-tetrahydroanthra[3,4-b]oxirene-2,3-diol |
InChI |
InChI=1S/C14H12O3/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)13-14(17-13)12(11)16/h1-6,11-16H |
Clave InChI |
FAJGDKZDYKZJCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C4C(O4)C(C(C3=CC2=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




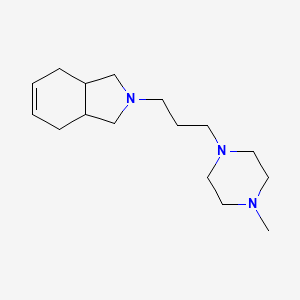
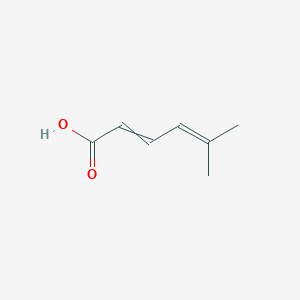

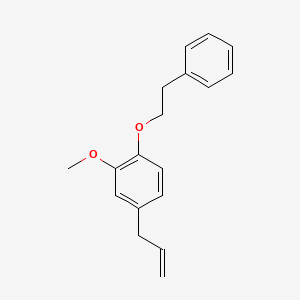
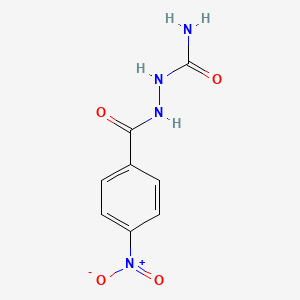
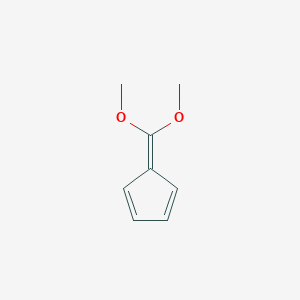
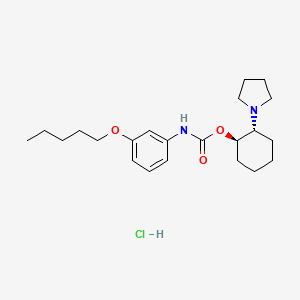
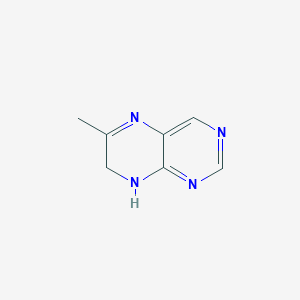
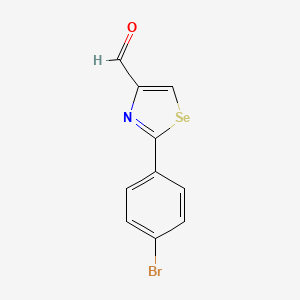

![N-propan-2-yl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14451515.png)
